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Compound of Interest

Compound Name: CGP11952

Cat. No.: B1668471

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and
properties of CGP11952, a compound identified as a triazolyl-benzaphenon and an
experimental benzodiazepine derivative. This document is intended for researchers, scientists,
and professionals in drug development, offering a centralized resource for its fundamental
characteristics.

Chemical Structure and Identification

CGP11952 is a complex heterocyclic molecule with the chemical formula C21H21CI2NsOs2. It is
registered under the CAS number 64078-09-7. The structural framework of CGP11952
incorporates a triazole ring fused to a benzodiazepine core, a class of compounds known for
their diverse pharmacological activities.

Chemical Identifiers:
o Molecular Formula: C21H21CI2NsO2
e CAS Number: 64078-09-7

Due to the limited availability of a definitive public IUPAC name and SMILES string,
researchers are advised to verify the structure based on the provided molecular formula and
CAS number in conjunction with spectroscopic data from reliable suppliers.
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Physicochemical Properties

A summary of the key physicochemical properties of CGP11952 is presented in the table

below. These properties are essential for understanding its behavior in experimental settings,

including solubility, stability, and formulation development.

Property Value Source
] Calculated from Molecular
Molecular Weight 446.33 g/mol
Formula
Confirmed by multiple
Molecular Formula C21H21CI2Ns02 ) )
chemical suppliers
CAS Number 64078-09-7 Chemical Abstracts Service
) Typical for this class of
Appearance Solid (form may vary)
compounds
Data not readily available in
. public domain. Empirical
Solubility S N/A
determination is
recommended.
) ) Data not readily available in
Melting Point ) ] N/A
public domain.
N ) Data not readily available in
Boiling Point N/A

public domain.

Biological Activity and Signaling Pathways

As an experimental benzodiazepine derivative, CGP11952 is presumed to interact with

components of the central nervous system, potentially targeting GABA-A receptors, which are

the primary targets of classical benzodiazepines. The binding of benzodiazepines to these

receptors enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA),

resulting in inhibitory effects on neuronal excitability.

The specific signaling pathways modulated by CGP11952 are not yet fully elucidated in publicly

accessible literature. A proposed general mechanism of action, typical for benzodiazepine-like
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compounds, is depicted below.
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Figure 1: Proposed GABA-A receptor signaling pathway potentially modulated by CGP11952.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of CGP11952 are
not widely published. Researchers interested in working with this compound would typically
need to develop or adapt existing protocols for similar benzodiazepine derivatives. A
generalized workflow for investigating the biological activity of a novel compound like
CGP11952 is outlined below.
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Figure 2: Generalized experimental workflow for the investigation of CGP11952.

General Protocol for Radioligand Binding Assay

A standard experimental approach to determine the binding affinity of CGP11952 for the
benzodiazepine binding site on the GABA-A receptor would involve a competitive radioligand
binding assay.
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Objective: To determine the inhibitory constant (Ki) of CGP11952 for the benzodiazepine
binding site.

Materials:

e Synaptic membrane preparation from a suitable brain region (e.g., rat cortex).

e Radioligand, such as [3H]-Flunitrazepam.

e CGP11952 at various concentrations.

e Non-specific binding control (e.g., a high concentration of a known benzodiazepine like
Diazepam).

e Assay buffer (e.g., Tris-HCI).

e Scintillation cocktail and vials.

e Liquid scintillation counter.

o Glass fiber filters.

Methodology:

Prepare serial dilutions of CGP11952.

e In a multi-well plate, combine the synaptic membrane preparation, the radioligand at a fixed
concentration, and either buffer (for total binding), the non-specific binding control, or varying
concentrations of CGP11952.

¢ Incubate the mixture to allow for binding equilibrium to be reached.

o Rapidly filter the contents of each well through glass fiber filters to separate bound from free
radioligand.

o Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

o Place the filters in scintillation vials with scintillation cocktail.
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» Quantify the radioactivity on the filters using a liquid scintillation counter.

» Calculate the specific binding at each concentration of CGP11952 by subtracting the non-
specific binding from the total binding.

» Plot the percentage of specific binding against the logarithm of the CGP11952 concentration
and fit the data to a sigmoidal dose-response curve to determine the ICso value.

e Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

CGP11952 represents a research compound with potential for further investigation within the
field of neuroscience and pharmacology. This guide provides a foundational understanding of
its chemical identity and a framework for its experimental evaluation. Further research is
warranted to fully characterize its physicochemical properties, biological activity, and
therapeutic potential.

Disclaimer: This document is for informational purposes only and is intended for a scientific
audience. CGP11952 is a research chemical and should be handled with appropriate safety
precautions by qualified professionals.

 To cite this document: BenchChem. [Unveiling CGP11952: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668471#cgpl1952-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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